5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method typically requires the use of strong chlorinating and fluorinating agents under controlled conditions to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high chemical purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions often involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate for the synthesis of several crop-protection products.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another derivative used in agrochemical applications.
Uniqueness
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinctive physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3 |
InChI Key |
CPCRTSMWSIOLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.